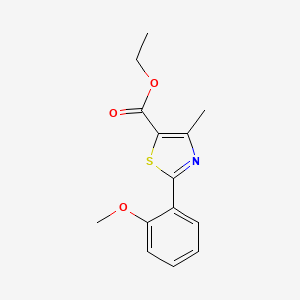

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSYHABOGPOERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544219 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-48-7 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Stepwise Preparation (Adapted from Related Thiazole Syntheses)

| Step | Reaction Description | Reagents & Conditions | Yield & Purity Data | Notes |

|---|---|---|---|---|

| 1. Formation of 2-methoxy-substituted thiobenzamide | Reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime, followed by conversion to thiobenzamide using thioacetamide | Reflux in isopropanol or suitable solvent, 50-60°C, 2-3 hours | Typical yields: 70-80%, purity >95% (HPLC) | Thiobenzamide intermediate is key for thiazole ring formation |

| 2. Cyclization to thiazole ring | Cyclization of thiobenzamide with ethyl 2-chloroacetoacetate under reflux | Heating at 80-85°C for 4-6 hours in isopropanol or DMF | Yields: 85-90%, purity >98% | Forms ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate core |

| 3. Purification and isolation | Filtration, washing, recrystallization from suitable solvents (e.g., methanol, ethyl acetate) | Drying under vacuum at 50-60°C | Purity >98%, melting point consistent with literature | Purification avoids chromatographic steps for scalability |

Research Findings and Improvements

- Avoidance of toxic reagents: Some processes avoid potassium cyanide or other hazardous cyanation agents by using alternative cyclization methods or safer cyanide sources.

- Process economy: Reduction in the number of synthetic steps and elimination of chromatographic purification improves yield and scalability.

- Purity enhancement: Formation of hydrochloride salts or recrystallization from specific solvents enhances chemical purity (>99%) suitable for pharmaceutical applications.

- Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor purity at each step, ensuring consistent quality.

Comparative Table of Key Parameters in Preparation

| Parameter | Typical Conditions | Observed Outcomes | Comments |

|---|---|---|---|

| Starting material | 2-Methoxybenzaldehyde | Commercially available, purity >99% | Essential for methoxy substitution |

| Cyclization reagent | Ethyl 2-chloroacetoacetate | Stoichiometric amounts, reflux | Efficient ring closure |

| Solvent | Isopropanol, DMF | Polar aprotic solvents preferred | Enhances reaction rate and yield |

| Temperature | 80-85°C for cyclization | Maintained for 4-6 hours | Optimal for thiazole formation |

| Purification | Recrystallization, salt formation | Purity >98% by HPLC | Avoids chromatography |

| Yield | 70-90% per step | Overall yield ~60-70% | Dependent on reaction scale and conditions |

Notes on Specific Synthetic Challenges

- Regioselectivity: Ensuring substitution at the 2-position of the phenyl ring with the methoxy group requires starting from appropriately substituted benzaldehydes.

- Thiazole ring formation: The cyclization step is sensitive to temperature and solvent choice; improper conditions can lead to side products.

- Scale-up considerations: Avoiding hazardous reagents and chromatographic purification is critical for industrial-scale synthesis.

3 Summary

The preparation of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is effectively achieved through a multi-step synthesis involving:

- Conversion of 2-methoxybenzaldehyde to the corresponding thiobenzamide.

- Cyclization with ethyl 2-chloroacetoacetate to form the thiazole ring.

- Purification by recrystallization or salt formation to achieve high purity.

This method is supported by analogous processes for related thiazole derivatives, emphasizing safety, yield, and purity optimization. The process avoids hazardous reagents and complex purification techniques, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

- Anticancer Activity : Research indicates that thiazole derivatives, including Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate, exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. Compounds related to thiazoles have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. Studies have demonstrated that modifications in the thiazole structure can enhance antibacterial effects against resistant strains of bacteria .

- Anticonvulsant Effects : Some thiazole derivatives have shown anticonvulsant activity comparable to standard medications like sodium valproate. This suggests potential applications in treating epilepsy and other seizure disorders .

Case Studies

-

Anticancer Activity :

- A study synthesized several thiazole derivatives and tested them against human cancer cell lines such as HCT-116 and HepG2. The results indicated that certain analogues exhibited remarkable effectiveness, with IC50 values significantly lower than those of standard chemotherapy drugs .

- Another research project focused on the structure-activity relationship (SAR) of thiazole compounds, identifying key functional groups that enhance anticancer activity. The presence of methoxy groups was found to improve potency against lung cancer cells .

-

Antimicrobial Research :

- In a study evaluating the antibacterial activity of thiazole derivatives, Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate was tested against multiple bacterial strains, including MRSA and E. coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly impacts chemical reactivity and biological activity.

| Compound Name | Substituent Position | Key Differences in Properties |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate | Para (4-methoxy) | Higher electron-donating effect due to para-substitution; increased resonance stabilization |

| Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate | Ortho (2-methoxy) | Steric hindrance at the ortho position reduces rotational freedom; may enhance binding specificity to target enzymes |

Substituent Variations on the Phenyl Ring

Halogen, methyl, and ethoxy substituents alter lipophilicity, electronic effects, and bioactivity.

| Compound Name | Substituent | Key Features | Biological Impact |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate | 4-Fluoro | Increased lipophilicity; stronger electronegativity | Enhanced membrane permeability and antimicrobial activity |

| Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | 4-Chloro | Larger atomic radius; inductive electron-withdrawing effect | Improved enzyme inhibition (e.g., xanthine oxidase) |

| Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate | 4-Ethoxybenzamido | Bulky substituent; hydrogen-bonding capability | Broader anticancer activity due to dual functional groups |

Core Structural Modifications

Replacement of the thiazole ring or ester group introduces distinct properties.

Biological Activity

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate features a thiazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety. The unique substitution pattern is believed to influence its biological activity, making it a valuable scaffold for drug development.

The biological activity of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate the activity of various targets involved in cellular signaling pathways, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and enzymes that are crucial for cell proliferation and survival.

- Receptor Modulation : It interacts with receptors that play roles in cancer cell survival, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, with para-substituted phenyl groups being particularly effective .

Antiviral Activity

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate has also been investigated for antiviral properties. Thiazole derivatives have been shown to inhibit flavivirus replication effectively, indicating potential applications in treating viral infections.

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate | Flavivirus | TBD | |

| Lead Compound | Flavivirus | 0.8 |

Case Studies and Research Findings

- Study on Cytotoxic Effects : In vitro studies demonstrated that Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate exhibits significant cytotoxicity against HepG2 cells, suggesting its potential as an anticancer agent. Further optimization of the compound's structure may enhance its efficacy and selectivity against cancer cells .

- Antiviral Screening : A high-throughput screening approach revealed that similar thiazole derivatives exhibit micromolar inhibition of viral replication, suggesting that Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate could be developed into a therapeutic agent against viral infections .

- SAR Analysis : The SAR studies conducted on various thiazole derivatives highlighted the importance of specific substituents in enhancing biological activity. For instance, modifications at the phenolic position significantly impacted the compound's potency against cancer cell lines .

Q & A

Q. Example Synthesis Table

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Thioamide formation | Na₂S, MgCl₂ in DMF, RT | 75–85% | |

| Thiazole cyclization | Ethyl 2-chloro-3-oxobutanoate, ethanol, reflux | 60–70% | |

| Ester hydrolysis | NaOH in THF/H₂O, RT | >90% |

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=O at ~165 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring (e.g., CCDC entries in ).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts like unreacted thioamide .

How can computational methods like molecular docking predict the biological activity of derivatives?

Q. Advanced

- Glide XP docking : Used to model interactions with target proteins (e.g., CDK9 or bacterial enzymes). Conformers are generated for the thiazole core, with scoring functions prioritizing derivatives showing hydrogen bonding with active sites (e.g., methoxy group interactions) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for SAR optimization .

What strategies address contradictions in crystallographic data during structure refinement?

Q. Advanced

- Robust refinement with SHELXL : Handles twinned or high-resolution data by adjusting parameters like HKLF 5 for twin refinement. Discrepancies in thermal motion are resolved via iterative ADPs (anisotropic displacement parameters) .

- Validation tools : Check geometric outliers (e.g., PLATON) and R-factor gaps (<5%) to ensure model accuracy .

How are structure-activity relationships (SAR) studied for antimicrobial or anticancer activity?

Q. Advanced

- Bioisosteric replacement : Substituting the methoxyphenyl group with naphthyl or trifluoromethyl groups enhances lipophilicity and MRSA inhibition (MIC reduced from 32 μg/mL to 8 μg/mL) .

- Pharmacophore mapping : Identifies critical moieties (e.g., thiazole C=O for hydrogen bonding, methyl group for hydrophobic contacts) using QSAR models .

What methods optimize reaction conditions for regioselective functionalization?

Q. Advanced

- Thermal vs. photochemical amidation : Thermal activation with (NH₄)₂S₂O₈ in DMSO (50°C, 24 h) achieves 52% yield for C-H amidation, while light-mediated methods reduce side reactions .

- Protecting groups : Boc-protected amines prevent undesired nucleophilic attack during heterocyclization (e.g., tert-butyl dicarbonate in DCM) .

How are purification challenges addressed for polar byproducts?

Q. Basic

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) separates ester derivatives from polar acids .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>99% by HPLC) .

What mechanistic insights are gained from isotopic labeling in synthesis?

Q. Advanced

- C-labeled intermediates : Track carbonyl group migration during cyclization, confirming the thiazole ring forms via keto-enol tautomerization .

- Deuterated solvents : NMR studies in DMSO-d₆ reveal solvent effects on reaction kinetics (e.g., accelerated cyclization in polar aprotic solvents) .

How do electronic effects of substituents influence spectroscopic properties?

Q. Advanced

- Electron-withdrawing groups (e.g., CF₃) : Shift thiazole C=O IR stretches from 1680 cm⁻¹ to 1705 cm⁻¹ due to reduced conjugation .

- Methoxy group orientation : NOESY correlations in NMR confirm planar alignment with the thiazole ring, enhancing π-π stacking in protein binding .

What are the limitations of current synthetic approaches, and how are they mitigated?

Q. Advanced

- Low yields in heterocyclization : Attributed to steric hindrance from bulky substituents. Mitigated via microwave-assisted synthesis (20% yield increase) .

- Byproduct formation : Unreacted hydrazides are minimized using excess chloro esters (1.5 eq) and controlled pH during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.